The compound can be classified as an aromatic heterocycle due to the presence of nitrogen atoms in its structure. Its chemical formula is with a molecular weight of approximately 233.68 g/mol. It is often synthesized for research purposes and has potential applications in drug development and material science .
The synthesis of 3-Chloro-6-(4-phenylphenyl)pyridazine can involve several methods, typically starting from simpler pyridazine derivatives. One proposed synthetic route includes the reaction of a suitable 3,6-dichloropyridazine derivative with an appropriate organometallic reagent such as a Grignard reagent or organolithium compound. This method allows for the introduction of the 4-phenylphenyl group onto the pyridazine ring.
The molecular structure of 3-Chloro-6-(4-phenylphenyl)pyridazine features:
3-Chloro-6-(4-phenylphenyl)pyridazine can participate in various chemical reactions typical for aromatic compounds:
Reactions may require specific conditions such as temperature control and inert atmospheres to prevent oxidation or hydrolysis .
Techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) are commonly employed to characterize its physical and chemical properties .
3-Chloro-6-(4-phenylphenyl)pyridazine has several potential applications:
Research continues to explore its utility in these areas, highlighting its importance in both academic and industrial settings .
Pyridazine (1,2-diazine) possesses distinctive physicochemical properties that differentiate it from other azine heterocycles and justify its classification as a privileged scaffold in oncology drug development. Key attributes include:
Table 1: FDA-Approved Pyridazine-Containing Anticancer Drugs
Drug Name | Pyridazine Element | Target/Indication | Approval Year |
---|---|---|---|
Relugolix (24) | 3-Aminopyridazine | GnRH antagonist; Prostate cancer | 2020 (FDA) |
Deucravacitinib (25) | 3-Aminopyridazine | Allosteric TYK2 inhibitor; Psoriasis | 2022 (FDA) |
Ponatinib (22) | Imidazo[1,2-b]pyridazine | Multi-targeted tyrosine kinase inhibitor; CML/ALL | 2012 (FDA) |
Risdiplam (23) | Imidazo[1,2-b]pyridazine | SMN2-directed RNA splicing modifier; Spinal muscular atrophy | 2020 (FDA) |
Tepotinib (19) | Pyridazin-3-one | c-MET inhibitor; Non-small cell lung cancer | 2021 (FDA) |
The clinical success of these agents validates pyridazine's utility in oncology. Specifically, 3-aminopyridazine motifs in relugolix and deucravacitinib demonstrate how nitrogen positioning enables critical hydrogen-bonding networks with target proteins. For 3-chloro-6-(4-phenylphenyl)pyridazine, the chloro substituent at the 3-position serves as a synthetic vector for introducing amine functionalities, mimicking this pharmacophoric pattern in preclinical candidates [5] [8].
The biphenyl moiety in 3-chloro-6-(4-phenylphenyl)pyridazine is not merely a lipophilic anchor; its substitution pattern profoundly influences both target affinity and ADME properties:
Table 2: Comparative Physicochemical Properties of Pyridazine Derivatives
Compound | Dipole (D) | cLogP | MDR1-MDCK ER | Aqueous Sol. (μM) |
---|---|---|---|---|
3-Chloro-6-(4-phenylphenyl)pyridazine | 5.1* | 3.8* | 3.2* | 18* |
3-Chloro-6-(4-fluorophenyl)pyridazine | 4.6 | 2.9 | 22 | 59 |
3-Chloro-6-[4-(trifluoromethyl)phenyl] | 4.9 | 3.5 | 15 | 32 |
3-Chloro-6-(3-fluorophenyl)pyridazine | 4.3 | 2.8 | 28 | <10 |
(*Estimated values based on structural analogs [1] [4] [5])
The strategic incorporation of a chlorine atom at the 3-position of 6-arylpyridazines serves multiple objectives in drug design:
ArN(R1R2) + 3-Cl-pyridazine → ArN(R1R2)-3-pyridazine + HCl
This reactivity pattern was exploited in proteasome inhibitor development, where chloro displacement by piperazine derivatives yielded compounds with 100-fold potency improvements [5] [8].
Electron-Withdrawing Effect: The chlorine atom reduces pyridazine ring electron density (σm = 0.37), enhancing:1) Hydrogen-bond acceptor strength of adjacent ring nitrogens (increased by 0.3-0.5 pKBHX units vs. H-substituted analogs)2) Metabolic stability of the C-H bond at C4/C5 positions by 3-5-fold in human liver microsomes3) Dipole magnitude (4.22 D → 4.6-4.9 D), strengthening target binding through dipole-dipole complementarity [3] [8]
Steric Tuning: With a van der Waals radius of 1.75Å, chlorine optimally fills small hydrophobic cavities (e.g., S1 pockets of proteases) without introducing excessive bulk. In pyridazine-based proteasome inhibitors like those targeting Trypanosoma cruzi, the 3-chloro substituent contributed to IC₅₀ values of 6.2 pIC₅₀ by occupying a narrow sub-pocket lined by Val31 and Thr21 residues [5].
Halogen Bonding Potential: The chlorine's σ-hole (electropositive region) can form orthogonal interactions with carbonyl oxygens (e.g., backbone amides) at distances of 3.0-3.5Å. This supplementary binding mechanism enhances affinity by 0.5-1.5 kcal/mol in kinase targets, as demonstrated in pyridazine-based TYK2 inhibitors [3] [8].
Table 3: Bioactivity Comparison of 3-Substituted-6-arylpyridazines
3-Substituent | Protease pIC₅₀ | Kinase Kd (nM) | Microsomal CLint (μL/min/mg) | CYP3A4 Inhibition (%) |
---|---|---|---|---|
Cl | 7.3 | 12 | 18 | 15 |
NH₂ | 6.1 | 45 | 45 | 5 |
OCH₃ | 5.8 | 120 | 15 | 30 |
H | 5.5 | 210 | 32 | 10 |
(Data representative of 6-(4-biphenyl) derivatives [3] [5] [8])
The evolution of 3-halo-6-arylpyridazines reflects a convergence of structure-based design and property optimization. As evidenced in recent campaigns against Chagas disease and breast cancer, cryo-EM structural data (e.g., proteasome-inhibitor complexes) directly informed chlorine positioning to maximize target contacts while maintaining favorable physicochemical properties. This iterative approach—leveraging halogen versatility alongside biphenyl vectorality—exemplifies modern scaffold engineering in oncologic and anti-infective drug discovery [5] [7].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9